2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties, often attributed to the presence of the strong electron-withdrawing fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., boronic acids or esters) in the presence of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the fluorine atom.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the formyl group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Agrochemicals: Fluorinated pyridines are often used in the development of herbicides and insecticides due to their enhanced biological activity and stability.
Materials Science: The compound can be incorporated into polymers and other materials to impart desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with applications in catalysis and as a reactant in the synthesis of aminopyridines.
2-Fluoro-3-bromopyridine: Used in various substitution reactions and as an intermediate in the synthesis of more complex fluorinated compounds.
Uniqueness: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which can participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of diverse compounds.
Biological Activity
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases, including phosphoinositide 3-kinase (PI3K). This compound's structure suggests that it may interact with biological pathways relevant to cancer and other diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10FNO3S
- Molecular Weight : 283.29 g/mol
The primary mechanism through which this compound exhibits its biological activity is through the inhibition of PI3K pathways. PI3Ks play crucial roles in cellular processes such as growth, proliferation, and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.
Key Mechanisms:
- Inhibition of PI3K Activity : The compound has been shown to inhibit the phosphorylation of phosphoinositides, which are critical for downstream signaling pathways involved in cell survival and proliferation .
- Impact on Cell Migration : By inhibiting PI3K, the compound may also affect leukocyte migration and adhesion, which are essential processes in inflammation and cancer metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Significant reduction in proliferation |
A549 (Lung Cancer) | 4.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 6.0 | Inhibition of cell cycle progression |
These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines.
Mechanistic Insights
Further mechanistic studies have revealed that the inhibition of PI3K by this compound leads to decreased levels of PtdIns(3,4,5)P3, a critical second messenger involved in various signaling cascades. This reduction correlates with decreased activation of Akt, a key protein involved in cell survival signaling .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer :
- A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.
- Case Study on Lung Cancer :
- In A549 cells, the compound not only inhibited proliferation but also altered gene expression profiles associated with apoptosis and cell cycle regulation.
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound is effective at inhibiting cancer cell growth, further studies are required to evaluate its safety profile in vivo. Toxicity studies indicated no significant adverse effects at lower concentrations; however, higher doses necessitate careful evaluation.
Properties
Molecular Formula |
C12H7F2NO3S |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H7F2NO3S/c13-12-11(19(14,17)18)6-5-10(15-12)9-3-1-8(7-16)2-4-9/h1-7H |
InChI Key |
PCBGZWHZPJUJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
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